molecular formula C₁₈H₁₂D₁₀N₂O B1156385 NLG919-d10

NLG919-d10

カタログ番号: B1156385
分子量: 292.44
注意: 研究専用です。人間または獣医用ではありません。
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説明

NLG919-d10, also known as NLG919-d10, is a useful research compound. Its molecular formula is C₁₈H₁₂D₁₀N₂O and its molecular weight is 292.44. The purity is usually 95%.
BenchChem offers high-quality NLG919-d10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NLG919-d10 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C₁₈H₁₂D₁₀N₂O

分子量

292.44

同義語

α-Cyclohexyl-5H-imidazo[5,1-a]isoindole-5-ethanol-d10;  1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol-d10

製品の起源

United States
Foundational & Exploratory

NLG919-d10: Advanced Chemical Structure Elucidation and Isotopic Purity Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Bioanalytical Chemistry & Pharmacokinetics

Executive Summary

In the bioanalytical quantification of targeted immunotherapies, the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies fundamentally on the integrity of the stable isotope-labeled internal standard (SIL-IS). NLG919 , a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, requires rigorous pharmacokinetic profiling during clinical development. Its deuterated isotopologue, NLG919-d10 , serves as the gold-standard SIL-IS.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic operational steps. Here, we will dissect the mechanistic rationale behind NLG919, elucidate the structural dynamics of its d10 isotopologue, and establish a self-validating, orthogonal analytical workflow (LC-HRMS and qNMR) to guarantee isotopic purity and regioselectivity.

Mechanistic Context: The IDO1 Pathway and NLG919

To understand the bioanalytical requirements of NLG919, we must first understand its pharmacological target. IDO1 is a rate-limiting cytosolic enzyme that catalyzes the oxidation of the essential amino acid L-tryptophan (Trp) into kynurenine (Kyn)[1].

In the tumor microenvironment (TME), the depletion of Trp and the accumulation of Kyn activate the aryl hydrocarbon receptor (AhR) pathway. This Trp-Kyn-AhR axis drives profound immunosuppression by inducing regulatory T cells (Tregs) and suppressing effector T cells, allowing the tumor to evade immune surveillance[2].

NLG919 (Biochemical name: 1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol) is a highly selective, small-molecule inhibitor of the IDO1 pathway. In cell-free assays, it demonstrates potent competitive inhibition with a Ki​ of 7 nM and an EC50​ of 75 nM. By neutralizing IDO1, NLG919 restores T-cell proliferation and promotes tumor regression[3].

IDO1_Pathway Trp L-Tryptophan (Essential Amino Acid) Kyn Kynurenine (Kyn) (Immunosuppressive) Trp->Kyn Oxidized by IDO1 IDO1 Enzyme (Rate-Limiting Step) IDO1->Kyn Catalyzes AhR AhR Activation (Transcription Factor) Kyn->AhR Binds & Activates TCell T-Cell Suppression (Immune Evasion) AhR->TCell Induces Tolerance NLG919 NLG919 (Potent Inhibitor) NLG919->IDO1 Competitive Inhibition (Ki = 7 nM)

Fig 1. IDO1-mediated Trp-Kyn-AhR signaling pathway and the competitive inhibitory mechanism of NLG919.

Structural Dynamics of NLG919-d10

For robust LC-MS/MS quantification of NLG919 in plasma or tissue homogenates, NLG919-d10 ( C18​H12​D10​N2​O ) is utilized[4].

Causality in Label Placement: Why d10, and where are the isotopes located? A reliable SIL-IS must have a mass difference of at least +3 to +5 Da from the unlabeled analyte to prevent isotopic cross-talk (where the natural 13C/15N isotopes of the d0 analyte bleed into the SIL-IS mass channel). NLG919-d10 provides a massive +10 Da shift.

Crucially, the deuterium atoms must be placed on a metabolically stable moiety to prevent in vivo or in vitro hydrogen-deuterium (H/D) exchange. In NLG919-d10, the deuteration is specifically localized to the cyclohexyl ring . This is achieved synthetically using heavily deuterated precursors, such as (2-Cyclohexyl-d11-2-oxoethyl)phosphonic Acid Dimethyl Ester, ensuring the labels are locked into stable C-D bonds rather than labile N-D or O-D positions[5].

Analytical Methodologies for Isotopic Purity

To validate NLG919-d10 for GLP (Good Laboratory Practice) bioanalysis, we must establish a self-validating system that answers two distinct questions:

  • Isotopic Envelope (LC-HRMS): What is the exact percentage of d10 versus lower isotopologues (d9, d8) and unlabelled (d0) material?

  • Regioselectivity (qNMR): Are the deuterium atoms strictly confined to the cyclohexyl ring, or did synthetic scrambling occur?

Isotopic_Purity Sample NLG919-d10 Batch Sample LCMS LC-HRMS Analysis (Isotopomer Profiling) Sample->LCMS Aliquot 1 NMR 1H & 2H qNMR (Regioselectivity) Sample->NMR Aliquot 2 Calc Data Synthesis & Correction LCMS->Calc M to M+10 Ratios NMR->Calc D-Incorporation Sites Result Isotopic Purity (>99% d10 Target) Calc->Result Final Validation

Fig 2. Orthogonal analytical workflow for validating the isotopic purity of NLG919-d10.

Protocol 1: High-Resolution Mass Spectrometry (LC-HRMS)

Rationale: Low-resolution triple quadrupoles cannot distinguish between true unlabelled drug (d0) and the loss of a deuterium atom combined with a 13C isotope. High-Resolution Mass Spectrometry (HRMS) via Time-of-Flight (TOF) or Orbitrap resolves these exact masses.

Step-by-Step Methodology:

  • Sample Preparation: Reconstitute the NLG919-d10 standard in LC-MS grade methanol to a 1 mg/mL stock. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a sub-2µm C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Execute a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Acquisition: Scan the m/z range of 250 to 350 at a resolution of 70,000.

    • Target Exact Mass (d0): m/z 283.1810 [M+H]+

    • Target Exact Mass (d10): m/z 293.2438 [M+H]+

  • Data Deconvolution: Extract ion chromatograms (EIC) for d0 through d10 using a 5 ppm mass tolerance window. Calculate isotopic purity by dividing the d10 peak area by the sum of all isotopologue peak areas, applying a matrix correction for natural 13C/15N abundance.

Protocol 2: Quantitative Nuclear Magnetic Resonance (qNMR)

Rationale: If deuterium atoms scramble onto the isoindole ring during synthesis, they may undergo H/D exchange in biological matrices (like blood or plasma), causing the internal standard mass to shift unpredictably during an assay. NMR confirms the structural lockdown of the isotopes.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the NLG919-d10 powder in 0.6 mL of Methanol-d4 ( CD3​OD ). Transfer to a 5 mm precision NMR tube.

  • 1 H NMR Acquisition: Acquire spectra at 600 MHz with 16 scans and a 30-second relaxation delay ( D1​ ) to ensure complete relaxation of all protons for accurate integration.

  • 2 H NMR Acquisition: Acquire deuterium spectra at 92 MHz (on the same 600 MHz console) using 128 scans with proton broadband decoupling.

  • Spectral Interpretation:

    • In the 1 H spectrum, verify the complete disappearance of the cyclohexyl multiplet signals (typically 1.0 - 2.0 ppm), while the isoindole aromatic protons (7.0 - 8.0 ppm) integrate fully to their expected values.

    • In the 2 H spectrum, confirm that the broad resonance peaks correspond exclusively to the cyclohexyl chemical shifts, proving 100% regioselectivity.

Quantitative Data Interpretation & Acceptance Criteria

To clear a batch of NLG919-d10 for use in regulated clinical bioanalysis, the synthesized data from the orthogonal workflow must meet stringent acceptance criteria.

Table 1: Quantitative Data Interpretation and GLP Acceptance Criteria

ParameterAnalytical MethodTarget SpecificationCausality / Rationale
Chemical Purity HPLC-UV (254 nm) >98.0% Ensures the absence of synthetic impurities or degradation products that could cause ion suppression.
Isotopic Purity (d10) LC-HRMS >99.0% Guarantees the bulk of the internal standard is the target mass, maximizing assay sensitivity.
d0 Contribution LC-HRMS <0.1% Critical: Prevents the SIL-IS from artificially inflating the unlabelled NLG919 signal at the Lower Limit of Quantification (LLOQ).
Regioselectivity 1 H / 2 H NMR 100% on CyclohexylPrevents in vivo H/D exchange, ensuring the mass of the SIL-IS remains constant throughout sample extraction and analysis.

Conclusion

The bioanalytical quantification of IDO1 inhibitors like NLG919 requires an uncompromising approach to internal standard validation. By combining the mass-resolving power of LC-HRMS with the structural mapping capabilities of qNMR, analytical scientists can definitively prove the isotopic purity and regioselectivity of NLG919-d10. This self-validating framework ensures that any pharmacokinetic data generated during clinical trials is built upon a foundation of absolute chemical certainty.

References

  • Abcam. "NLG919, small molecule IDO pathway inhibitor (CAS 1402836-58-1)". Abcam Biochemicals. URL:

  • AACR Journals. "Discovery of IDO1 Inhibitors: From Bench to Bedside". Cancer Research. URL:[6]

  • AACR Journals. "Reimagining IDO Pathway Inhibition in Cancer Immunotherapy via Downstream Focus on the Tryptophan–Kynurenine–Aryl Hydrocarbon Axis". Cancer Research. URL:[2]

  • NIH PMC. "A Phase I study of NLG919 for adult patients with recurrent advanced solid tumors". National Institutes of Health. URL:[3]

  • NIH PMC. "Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors". National Institutes of Health. URL:[1]

  • Clearsynth. "N-Desethyl Sunitinib-d4 Maleate | CAS No. | Clearsynth" (Cataloguing NLG919-d10). Clearsynth Stable Isotopes. URL:[4]

  • 0qy.com. "CAS:1173022-39-3;(2-Cyclohexyl-2-oxoethyl)phosphonic Acid Dimethyl Ester-d11". Chemical Intermediates. URL:[5]

Sources

Mechanism of Action of NLG919-d10 in IDO1 Inhibition: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunosuppressive enzyme in the tumor microenvironment (TME) that facilitates tumor immune evasion by catabolizing L-tryptophan (Trp) into kynurenine (Kyn)[1]. NLG919 (Navoximod) is a potent, orally bioavailable small-molecule inhibitor of the IDO1 pathway[2]. NLG919-d10 is its stable, isotopically labeled derivative (containing 10 deuterium atoms). While NLG919-d10 shares the exact molecular mechanism of action as its parent compound, its primary application in drug development is as a highly precise Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3].

As a Senior Application Scientist, I have structured this guide to bridge the molecular pharmacodynamics of NLG919 with the rigorous analytical methodologies enabled by NLG919-d10, providing a self-validating framework for pharmacokinetic (PK) and pharmacodynamic (PD) modeling.

Molecular Mechanism of Action (Pharmacodynamics)

Heme-Targeted Enzymatic Inhibition

IDO1 is a heme-containing oxidoreductase[4]. The enzymatic degradation of L-Trp requires the binding of an oxygen molecule to the iron atom (Fe) in the heme active center. NLG919 acts as a direct enzymatic inhibitor by penetrating the hydrophobic binding pocket of the large C-terminal domain of IDO1. It establishes a direct coordinative interaction with the sixth coordination site of the ferric heme[5]. This competitive binding physically blocks the dioxygenation step, preventing the conversion of L-Trp to N-formylkynurenine (NFK)[4].

Immunometabolic Reversal in the TME

The downstream efficacy of NLG919 relies on reversing the immunometabolic suppression caused by IDO1 overexpression[1]:

  • mTOR Derepression: L-Trp depletion normally suppresses the mammalian target of rapamycin (mTOR) pathway, leading to effector T-cell anergy. NLG919 restores local Trp levels, derepressing mTOR and driving CD8+ T-cell proliferation[1].

  • GCN2 and AHR Blockade: The accumulation of Kyn activates the Aryl Hydrocarbon Receptor (AHR) and General Control Nonderepressible 2 (GCN2) pathways, which promote the differentiation of immunosuppressive Regulatory T cells (Tregs)[1]. By halting Kyn production, NLG919 starves these pathways of their ligands, shifting the TME from a tolerogenic to an immunogenic state[1].

G Trp L-Tryptophan (Trp) IDO1 IDO1 Enzyme (Ferric Heme) Trp->IDO1 Substrate mTOR mTOR Pathway (Suppressed by Trp drop) Trp->mTOR Depletion GCN2 GCN2 Pathway (Activated by Trp drop) Trp->GCN2 Depletion Kyn Kynurenine (Kyn) IDO1->Kyn Oxidation AHR AHR Pathway (Activated by Kyn) Kyn->AHR Ligand Binding NLG919 NLG919 / NLG919-d10 (Direct Inhibitor) NLG919->IDO1 Competitive Binding (Blocks Dioxygenation) Teff Effector T Cells (Anergic/Apoptotic) mTOR->Teff Inhibition GCN2->Teff Inhibition Treg Regulatory T Cells (Proliferation) AHR->Treg Activation

Fig 1. IDO1 signaling pathway and the immunometabolic reversal mechanism of NLG919.

Quantitative Pharmacological Profile

To evaluate the efficacy of IDO1 inhibition, several key quantitative metrics are monitored. The table below summarizes the established pharmacological parameters of NLG919.

ParameterValueBiological ContextReference
Target IDO1Heme-containing oxidoreductase[4]
Binding Mode Direct CoordinationBinds 6th coordination site of ferric heme[5]
Ki (Inhibition Constant) 7 nMIndicates extremely high binding affinity[2]
EC50 (Cell-free) 75 nMPotency in isolated enzyme assays[2]
IC50 (Cellular) 38 - 90 nMPotency in cell-based functional assays[5][6]
Tmax (In vivo) ~1 hourRapid oral absorption profile[7]
Half-life (t1/2) ~12 hoursSupports twice-daily (BID) clinical dosing[7]

The Role of NLG919-d10 in Experimental Validation (E-E-A-T)

Causality Behind Experimental Choices: Why Deuteration?

When designing a pharmacokinetic assay for highly potent IDO1 inhibitors, the primary challenge is matrix-induced ion suppression during electrospray ionization (ESI). Biological matrices (plasma, tumor homogenates) contain endogenous lipids and proteins that compete for ionization energy, artificially lowering the detected signal of the drug.

By employing NLG919-d10 —a stable isotopologue with a +10 Da mass shift—we ensure that the internal standard co-elutes identically with the parent drug during liquid chromatography[3]. Because they co-elute, both molecules experience the exact same matrix environment in the ESI source. Calculating the ratio of their MS/MS peak areas perfectly self-corrects for any ionization variability, ensuring absolute quantitative integrity.

Self-Validating Protocol: LC-MS/MS Workflow

The following protocol outlines the extraction and quantification of NLG919 from biological tissues using NLG919-d10[8]. The inclusion of the IS prior to protein precipitation ensures that any physical loss of the analyte during extraction is proportionally mirrored by the IS.

Step-by-Step Methodology:

  • Sample Preparation: Collect plasma or excise tumor tissue. Homogenize solid tissues in a controlled buffer (e.g., PBS) on ice to prevent ex vivo enzymatic degradation.

  • Spiking the Internal Standard: Aliquot the sample into a microcentrifuge tube. Add 10 µL of 50 ng/mL NLG919-d10 (Internal Standard solution) to the homogenate, calibrator, or Quality Control (QC) sample[8].

  • Protein Precipitation (Extraction): Add 200 µL of a highly denaturing diluent solution (e.g., 37% acetonitrile : 63% of 10% trifluoroacetic acid in water)[8]. Scientific Rationale: The low pH from TFA disrupts protein-drug binding, ensuring total release of the highly lipophilic NLG919 from plasma proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Spin the samples at 17,200 × g for 10 minutes at 4°C to tightly pellet the precipitated proteins[8].

  • LC Separation: Inject 3 µL of the resulting supernatant into the LC-MS/MS system[8]. Utilize a reverse-phase C18 column (e.g., Waters Atlantis T3, 50 × 4.6 mm, 5 μm) with a gradient mobile phase of water/acetonitrile containing 0.1% formic acid[7].

  • MS/MS Detection: Operate the mass spectrometer (e.g., Sciex API 4000) with an electrospray source in positive ion Multiple-Reaction Monitoring (MRM) mode[7]. Scientific Rationale: MRM provides dual mass filtering (parent ion → fragment ion), virtually eliminating background noise from the complex biological matrix.

  • Data Analysis: Generate a calibration curve by plotting the peak area ratio of NLG919 to NLG919-d10 against known concentrations. Interpolate unknown sample concentrations from this curve.

Workflow S1 1. Sample Collection (Plasma/Tumor) S2 2. Spike IS (NLG919-d10) S1->S2 S3 3. Protein Precipitation (Acetonitrile + TFA) S2->S3 S4 4. Centrifugation (17,200 x g) S3->S4 S5 5. LC Separation (C18 Column) S4->S5 S6 6. MS/MS Detection (MRM Mode) S5->S6

Fig 2. LC-MS/MS workflow utilizing NLG919-d10 as an internal standard for PK/PD analysis.

References

  • [2] BioCrick. NLG919 | CAS:1402836-58-1 | Potent IDO pathway inhibitor. Available at:[Link]

  • [3] Fisher Scientific. NLG919-d10, TRC 10 mg | Buy Online. Available at:[Link]

  • [4] Frontiers in Pharmacology. Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1. Available at:[Link]

  • [1] Taylor & Francis. Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies. Available at:[Link]

  • [7] Journal for ImmunoTherapy of Cancer. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Available at: [Link]

  • [6] Clinical Cancer Research (NIH PMC). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. Available at:[Link]

  • [8] Acta Biomaterialia (NIH PMC). Triple Drugs Co-Delivered by a Small Gemcitabine-Based Carrier for Pancreatic Cancer Immunochemotherapy. Available at:[Link]

Sources

In Vitro Tryptophan Metabolism Studies Using Deuterated NLG919: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the tryptophan catabolic pathway, playing a significant role in tumor immune evasion.[1][2] Its inhibition is a promising strategy in immuno-oncology. This technical guide provides an in-depth, scientifically grounded framework for conducting in vitro tryptophan metabolism studies to evaluate IDO1 inhibitors, using the potent inhibitor NLG919 and its deuterated form as a case study. We will delve into the causality behind experimental choices, from cell line selection and IDO1 induction to the intricacies of sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals seeking to establish robust and self-validating in vitro assays for the characterization of IDO1 inhibitors.

Introduction: The Tryptophan-Kynurenine Pathway and its Role in Immuno-Oncology

The essential amino acid L-tryptophan is a crucial component for protein synthesis, but the majority of it is metabolized through the kynurenine pathway.[3] The first and rate-limiting step of this pathway is catalyzed by the heme-containing enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[4][5][6] In the context of cancer, tumor cells and surrounding immune cells often upregulate IDO1 expression.[1][7] This heightened IDO1 activity leads to two key immunosuppressive outcomes:

  • Tryptophan Depletion: The local tumor microenvironment becomes depleted of tryptophan, which is essential for the proliferation and function of effector T cells, leading to their anergy or apoptosis.[8][9][10][11]

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the generation and function of regulatory T cells (Tregs), further dampening the anti-tumor immune response.[8][9][10]

This mechanism of immune tolerance allows tumors to evade destruction by the host's immune system.[1][4][9] Consequently, inhibiting IDO1 has emerged as a compelling therapeutic strategy to restore anti-tumor immunity.[1][4][9]

NLG919 is a potent and selective inhibitor of the IDO1 enzyme.[8] Preclinical studies have demonstrated its ability to reverse IDO1-mediated immunosuppression and enhance the efficacy of other cancer therapies.[6][8]

The Rationale for Using Deuterated NLG919 in In Vitro Metabolism Studies

In quantitative bioanalysis using LC-MS/MS, the use of a stable isotope-labeled internal standard (IS) is the gold standard for achieving accurate and reproducible results.[12][13][14] A deuterated internal standard, where one or more hydrogen atoms are replaced by deuterium, is chemically identical to the analyte of interest.[12][13]

Why this is critical:

  • Co-elution and Identical Ionization: The deuterated standard co-elutes with the non-labeled analyte during chromatography and exhibits nearly identical ionization behavior in the mass spectrometer's ion source.[12][13][14]

  • Correction for Variability: This allows the deuterated standard to effectively compensate for variations that can occur during sample preparation (e.g., extraction loss), injection, and ionization (e.g., matrix effects and ion suppression).[12][13][14][15]

  • Enhanced Robustness: By normalizing the analyte's signal to the internal standard's signal, the assay's precision and accuracy are significantly improved, leading to more reliable data.[13]

While deuterated standards are highly effective, it is important to note that in some complex matrices, differential matrix effects can still occur.[15] However, for most applications, they provide the most robust method for quantification.

Experimental Design and Protocols

A well-designed in vitro study to assess the impact of an IDO1 inhibitor on tryptophan metabolism requires careful consideration of the cellular model, experimental conditions, and analytical methodology.

3.1. Cell Line Selection and IDO1 Induction

The choice of cell line is paramount for a physiologically relevant assay. Human cancer cell lines known to express IDO1 upon stimulation are ideal.

  • Recommended Cell Lines: SKOV-3 (ovarian cancer) and HeLa (cervical cancer) cells are well-characterized for their inducible IDO1 expression.[2][7]

  • Induction of IDO1 Expression: Interferon-gamma (IFNγ) is a potent inducer of IDO1 expression in these cell lines.[2][7] A typical induction protocol involves treating the cells with 50-100 ng/mL of IFNγ for 24-48 hours.[2]

3.2. Visualizing the Tryptophan Catabolic Pathway

The following diagram illustrates the central role of IDO1 in the conversion of tryptophan to kynurenine.

Tryptophan_Metabolism TRP L-Tryptophan IDO1 IDO1 / TDO TRP->IDO1 KYN L-Kynurenine Downstream Downstream Metabolites KYN->Downstream IDO1->KYN NLG919 NLG919 NLG919->IDO1 Inhibition

Caption: The IDO1/TDO-mediated conversion of L-tryptophan to L-kynurenine.

3.3. Step-by-Step Experimental Workflow

The following protocol outlines a robust workflow for assessing the inhibitory effect of NLG919 on tryptophan metabolism in a cell-based assay.

Materials:

  • SKOV-3 or HeLa cells

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Recombinant human IFNγ

  • NLG919

  • Deuterated NLG919 (for internal standard)

  • L-Tryptophan

  • L-Kynurenine

  • Deuterated L-Tryptophan and L-Kynurenine (for standards and internal standards)

  • LC-MS/MS grade solvents (e.g., acetonitrile, methanol, formic acid)

  • 96-well cell culture plates

  • Protein precipitation solution (e.g., trichloroacetic acid or acetonitrile)

Workflow Diagram:

Experimental_Workflow start Start cell_seeding 1. Seed SKOV-3 Cells in 96-well plate start->cell_seeding ido_induction 2. Induce IDO1 with IFNγ (24-48h) cell_seeding->ido_induction compound_treatment 3. Treat with NLG919 (various concentrations) ido_induction->compound_treatment incubation 4. Incubate (24-72h) compound_treatment->incubation sample_collection 5. Collect Supernatant incubation->sample_collection protein_precipitation 6. Protein Precipitation & Addition of Deuterated IS sample_collection->protein_precipitation centrifugation 7. Centrifuge protein_precipitation->centrifugation lcms_analysis 8. LC-MS/MS Analysis of Tryptophan & Kynurenine centrifugation->lcms_analysis data_analysis 9. Data Analysis (Kyn/Trp ratio, IC50) lcms_analysis->data_analysis end End data_analysis->end

Sources

The Analytical and Physicochemical Profiling of NLG919-d10: A Comprehensive Guide for Bioanalytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of cancer immunotherapy, the targeted inhibition of the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway has emerged as a critical strategy to reverse tumor-induced immune suppression. NLG919 is a highly potent, orally bioavailable small-molecule IDO1 inhibitor. To accurately evaluate its pharmacokinetic (PK) profile, biodistribution, and pharmacodynamic efficacy, researchers rely on highly sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) assays.

As a Senior Application Scientist, I have structured this technical guide to detail the physicochemical properties of NLG919-d10 —the stable, deuterated isotopologue of NLG919. By acting as an ideal internal standard (IS), NLG919-d10 guarantees the scientific integrity of bioanalytical quantification by correcting for matrix effects, extraction losses, and ionization variability.

Molecular Identity and Physicochemical Properties

The synthesis of stable isotope-labeled standards is a foundational requirement for robust mass spectrometry. NLG919-d10 incorporates ten deuterium atoms, typically on the cyclohexyl ring, resulting in a significant mass shift (+10.04 Da) compared to the native compound.

This specific mass shift is a deliberate experimental choice: a +10 Da difference completely eliminates the risk of isotopic cross-talk or interference from naturally occurring heavy isotopes (e.g., ^13^C, ^15^N) of the native drug during Multiple Reaction Monitoring (MRM). Because deuteration does not significantly alter the molecular geometry or lipophilicity, NLG919-d10 perfectly mimics the native drug's extraction recovery and chromatographic retention time.

Table 1: Comparative Physicochemical Profiling
PropertyNLG919 (Native Analyte)NLG919-d10 (Internal Standard)
Molecular Formula C18H22N2OC18H12D10N2O
Molecular Weight 282.40 g/mol 292.44 g/mol [1]
Mass Shift ( Δ m) N/A+10.04 Da
Target / Role IDO1 Inhibitor (Ki = 7 nM) LC-MS/MS Internal Standard
Solubility Profile DMF/DMSO (~16 mg/mL), Ethanol (~14 mg/mL) [2]DMF/DMSO (~16 mg/mL)
SMILES OC(C1CCCCC1)CC2N3C(C4=CC=CC=C42)=CN=C3OC(C1C([2H])([2H])...C1([2H])[2H])CC2N3C...

Mechanistic Context: IDO1 Inhibition

To understand the necessity of quantifying NLG919, we must look at the biological causality of its target. IDO1 is a rate-limiting enzyme that catalyzes the degradation of the essential amino acid tryptophan (Trp) into kynurenine (Kyn). In the tumor microenvironment, the depletion of Trp and the accumulation of Kyn directly induce T-cell anergy and promote regulatory T-cell (Treg) differentiation, leading to immune evasion.

NLG919 binds to the heme iron of IDO1, potently blocking this metabolic conversion (Ki = 7 nM, EC50 = 75 nM) . Bioanalytical assays often measure NLG919 simultaneously with the Trp/Kyn ratio to establish a direct pharmacokinetic-pharmacodynamic (PK-PD) correlation [3].

IDO1_Pathway Trp Tryptophan (Trp) Kyn Kynurenine (Kyn) Trp->Kyn Metabolized by IDO1 IDO1 Enzyme IDO1->Trp Catalyzes Immune T-Cell Suppression (Immune Evasion) Kyn->Immune Induces NLG919 NLG919 NLG919->IDO1 Inhibits (Ki = 7 nM)

Fig 1: IDO1-mediated tryptophan metabolism and its targeted inhibition by NLG919.

Bioanalytical Workflow & Experimental Protocol

When quantifying NLG919 in complex biological matrices (e.g., mouse tumor tissues or human plasma), matrix components such as phospholipids can suppress or enhance the ionization of the target analyte in the mass spectrometer. By spiking samples with NLG919-d10 early in the sample preparation phase, any loss of the native drug during extraction or ionization suppression is proportionally mirrored by the internal standard. The final quantification is based on the ratio of the analyte peak area to the IS peak area, creating a self-validating system.

LC-MS/MS Quantification Workflow

LCMS_Workflow Sample 1. Biological Sample (Plasma/Tissue) Spike 2. Spike IS (NLG919-d10) Sample->Spike Extract 3. Protein Precipitation Spike->Extract LC 4. UHPLC Separation Extract->LC MS 5. MS/MS Detection (MRM Mode) LC->MS Quant 6. Data Analysis (Analyte/IS Ratio) MS->Quant

Fig 2: Step-by-step bioanalytical LC-MS/MS workflow utilizing NLG919-d10 as an internal standard.

Step-by-Step Methodology

Step 1: Standard and Sample Preparation

  • Causality: NLG919 is poorly water-soluble. Stock solutions of both NLG919 and NLG919-d10 must be prepared in high-purity DMSO or DMF (up to 16 mg/mL) [2] before serial dilution into working solutions using 50% Acetonitrile (ACN) in water.

  • Action: Aliquot 50 µL of plasma or homogenized tumor tissue homogenate into a microcentrifuge tube. Spike with 10 µL of the NLG919-d10 working solution (e.g., 500 ng/mL) to achieve a consistent internal standard concentration across all samples.

Step 2: Protein Precipitation (Extraction)

  • Causality: To release the drug from plasma proteins and remove macroscopic biological debris that could clog the UHPLC column, a strong organic solvent is required.

  • Action: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.

Step 3: UHPLC Separation

  • Causality: A reverse-phase C18 column is chosen due to the hydrophobic nature of the cyclohexyl and imidazoisoindole rings of NLG919.

  • Parameters:

    • Mobile Phase A: Water with 0.1% Formic Acid (provides protons to facilitate positive electrospray ionization, ESI+).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Run a linear gradient from 10% B to 90% B over 3 minutes to elute the highly retained analyte, followed by a 1-minute re-equilibration. Both NLG919 and NLG919-d10 will co-elute at the exact same retention time.

Step 4: MS/MS Detection (MRM Mode)

  • Causality: Tandem mass spectrometry (Triple Quadrupole) operated in Multiple Reaction Monitoring (MRM) mode offers the highest specificity. The parent ion is isolated in Q1, fragmented by collision-induced dissociation (CID) in Q2, and a specific product ion is isolated in Q3.

  • Parameters:

    • NLG919 (Native): Precursor ion m/z 283.4 [M+H]^+^ Product ion (optimized during tuning, e.g., m/z 156.1).

    • NLG919-d10 (IS): Precursor ion m/z 293.4 [M+H]^+^ Product ion (corresponding deuterated fragment).

By plotting the peak area ratio of NLG919 to NLG919-d10 against a known calibration curve, researchers can achieve a linear dynamic range (e.g., 0.001–10 μg/mL) capable of supporting rigorous in vivo biodistribution mapping [3].

References

  • LGC Standards. "NLG919-d10 | CAS | LGC Standards: Product Information." 1

  • Abcam. "NLG919, small molecule IDO pathway inhibitor (CAS 1402836-58-1)."

  • PubMed (Bioanalysis). "Simultaneous assaying of NLG919, tryptophan and kynurenine by ultra-high performance LC-MS in pharmacokinetics and biodistribution studies." 3

  • Cayman Chemical. "NLG-919 analog (GDC-0919, CAS Number: 1402836-58-1)." 2

Sources

Methodological & Application

Application Note: Robust LC-MS/MS Quantification of NLG919 Using a Stable Isotope-Labeled Internal Standard (NLG919-d10)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Immuno-Oncology Drug Development Professionals.

Scientific Background & Analytical Challenge

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical rate-limiting enzyme that catalyzes the oxidation of L-tryptophan (Trp) into kynurenine (Kyn). In the tumor microenvironment, the depletion of Trp and the accumulation of Kyn profoundly suppress T-cell proliferation, leading to acquired immune tolerance[1]. NLG919 (also known as Navoximod or GDC-0919) is a highly potent, orally bioavailable small-molecule inhibitor of IDO1 designed to reverse this immunosuppression and enhance anti-tumor immunity[1].

To accurately evaluate the pharmacokinetics (PK) and biodistribution of NLG919 in preclinical and clinical studies, highly sensitive and reproducible bioanalytical methods are required[2]. The primary analytical challenge in quantifying NLG919 from complex biological matrices (e.g., plasma, tumor homogenates) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the variability introduced by matrix effects —where endogenous plasma components suppress or enhance the ionization of the target analyte in the electrospray ionization (ESI) source.

The Causality Behind the Internal Standard Choice

To build a self-validating and robust assay, we utilize NLG919-d10 as a Stable Isotope-Labeled Internal Standard (SIL-IS)[3].

  • Chromatographic Co-elution: Because NLG919-d10 shares identical physicochemical properties with the unlabeled drug, it co-elutes perfectly on a reversed-phase column.

  • Matrix Effect Normalization: Co-elution guarantees that the IS is subjected to the exact same matrix-induced ionization suppression or enhancement as the target analyte, allowing the ratio of their signals to remain constant and accurate.

  • Isotopic Crosstalk Prevention: NLG919 has an exact monoisotopic mass of 282.17 Da[4]. The +10 Da mass shift provided by the deuterium labels (precursor m/z 293.2) ensures there is absolute zero isotopic interference from the natural heavy isotopes (M+1, M+2) of the unlabeled NLG919.

G Trp L-Tryptophan IDO1 IDO1 Enzyme Trp->IDO1 Substrate Kyn Kynurenine IDO1->Kyn Oxidation Immune T-Cell Suppression (Immune Tolerance) Kyn->Immune Activates AhR NLG919 NLG919 (Inhibitor) NLG919->IDO1 Blocks Heme Site

Fig 1. IDO1 metabolic pathway and targeted inhibition by NLG919.

LC-MS/MS Conditions & Data Presentation

The method utilizes a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM). The precursor/product transitions are specifically configured to isolate the imidazo-isoindole core fragment[5].

Table 1: MRM Transitions and MS Parameters

Note: Optimization of Declustering Potential (DP) and Collision Energy (CE) should be fine-tuned based on the specific mass spectrometer model (e.g., SCIEX 5500+ or Waters Xevo).

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)DP (V)CE (eV)Dwell Time (ms)
NLG919 283.1171.1702550
NLG919-d10 (IS) 293.2171.1702550
Table 2: Chromatographic Gradient Program

Column: C18 Reversed-Phase (e.g., Waters Atlantis T3, 50 × 2.1 mm, 1.7 µm)[1]. Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile. Causality Insight: Formic acid (0.1%) acts as a proton donor, ensuring the basic nitrogen atoms on the imidazo-isoindole ring of NLG919 are fully protonated, maximizing ESI+ sensitivity.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.409010Initial
0.500.4090106 (Linear)
2.500.4010906 (Linear)
3.500.4010906 (Linear)
3.600.4090106 (Linear)
5.000.4090106 (Linear)

Step-by-Step Experimental Protocol

Preparation of Stock and Working Solutions
  • Primary Stocks: Accurately weigh NLG919 and NLG919-d10 reference standards. Dissolve in 100% Dimethyl Sulfoxide (DMSO) to achieve a concentration of 1.0 mg/mL. Store at -20°C.

  • Calibration Spiking Solutions: Serially dilute the NLG919 stock in 50% Methanol/Water to create working solutions ranging from 10 ng/mL to 10,000 ng/mL.

  • IS Working Solution: Dilute the NLG919-d10 stock to a final concentration of 500 ng/mL in 50% Methanol/Water.

Sample Extraction Workflow (Protein Precipitation)

Protein precipitation (PPT) is selected over Liquid-Liquid Extraction (LLE) because NLG919 is highly protein-bound in plasma. The rapid addition of cold organic solvent instantly denatures plasma proteins, breaking the drug-protein binding equilibrium and releasing the total analyte into the supernatant.

  • Aliquot: Transfer 50 µL of plasma (blank, calibration standard, or study sample) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the NLG919-d10 working solution (500 ng/mL) to all tubes (except double blanks). Vortex briefly.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to induce precipitation.

  • Extract: Vortex vigorously for 2 minutes to ensure complete mixing and phase disruption.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Dilute & Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial. Add 100 µL of LC-MS grade Water and mix well.

    • Expert Insight: Injecting high-percentage acetonitrile directly into a reversed-phase LC system causes "solvent effects" (peak fronting or splitting) for early-eluting compounds. Diluting the supernatant 1:1 with water matches the initial mobile phase conditions (90% Aqueous), focusing the analyte into a sharp band at the head of the column.

  • Acquisition: Inject 5 µL into the LC-MS/MS system.

Workflow Plasma Plasma Sample (50 µL) SpikeIS Spike IS (NLG919-d10) Plasma->SpikeIS PPT Protein Precipitation (150 µL ACN/MeOH) SpikeIS->PPT Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge Supernatant Supernatant Transfer & Dilution Centrifuge->Supernatant LCMS LC-MS/MS Acquisition Supernatant->LCMS

Fig 2. Sample preparation and LC-MS/MS quantification workflow.

Method Validation Framework (Self-Validating System)

To ensure trustworthiness and regulatory compliance (e.g., ICH M10 Bioanalytical Method Validation Guidelines), the protocol must be validated against the following stringent criteria.

Table 3: Bioanalytical Validation Acceptance Criteria
Validation ParameterMethodologyAcceptance Criteria
Linearity / Calibration 8 non-zero standards spanning the expected PK range (e.g., 1 - 1000 ng/mL). Linear regression with 1/x² weighting.R² ≥ 0.99. Standards must be ±15% of nominal concentration (±20% at LLOQ).
Accuracy & Precision 5 replicates of Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) across 3 separate runs.Intra/Inter-assay CV ≤ 15% (≤ 20% at LLOQ). Bias ± 15% (± 20% at LLOQ).
Matrix Effect Post-extraction spiked blanks from 6 independent matrix lots compared to neat standard solutions.IS-normalized Matrix Factor (MF) CV ≤ 15% across all 6 lots.
Extraction Recovery Compare peak areas of pre-extraction spiked samples vs. post-extraction spiked samples.Must be consistent and reproducible across all QC levels (CV ≤ 15%).

References

  • Title: NLG919 | CAS#:1402836-58-1 Source: Chemsrc URL
  • Title: Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919)
  • Title: Simultaneous Assaying of NLG919, Tryptophan and Kynurenine by Ultra-High Performance LC–MS in Pharmacokinetics and Biodistribution Studies Source: Taylor & Francis URL
  • Title: Tumor Microenvironment-Responsive Nano-Immunomodulators for Enhancing Chimeric Antigen Receptor-T Cell Therapy in Lung Cancer Source: ACS Publications URL
  • Title: NLG919-d10, TRC 10 mg | Buy Online Source: Fisher Scientific URL

Sources

Sample preparation of NLG919-d10 for human plasma analysis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput LC-MS/MS Bioanalysis of NLG919 in Human Plasma Using NLG919-d10 as a Stable Isotope-Labeled Internal Standard

Introduction & Scientific Rationale

Navoximod (NLG919) is a highly potent, orally bioavailable small-molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). By blocking the IDO1-mediated degradation of L-tryptophan (Trp) into L-kynurenine (Kyn), NLG919 reverses tumor-induced immune suppression and restores cytotoxic T-cell activity[1]. In clinical pharmacokinetics (PK) and pharmacodynamics (PD) studies, accurate quantification of NLG919 in human plasma is critical for establishing robust dose-exposure-response relationships[2].

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme Trp->IDO1 Kyn L-Kynurenine IDO1->Kyn Immuno T-Cell Suppression Kyn->Immuno NLG919 NLG919 (Navoximod) NLG919->IDO1 Inhibits

Fig 1: Mechanism of NLG919 inhibiting the IDO1-mediated Trp-Kyn immunosuppressive pathway.

The Self-Validating System (E-E-A-T Framework): Achieving a Lower Limit of Quantitation (LLOQ) of 1 ng/mL in human plasma requires overcoming severe matrix effects[2]. As a Senior Application Scientist, I designed this protocol as a self-validating system based on two mechanistic pillars:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): NLG919 is highly lipophilic and prone to ion suppression from co-eluting matrix components during positive electrospray ionization (ESI+). By spiking the sample with NLG919-d10 , we introduce a surrogate that perfectly mimics the physicochemical properties and chromatographic retention of the analyte. Any variations in extraction recovery or ionization efficiency are mathematically normalized by the analyte/IS peak area ratio.

  • Acidified Protein Precipitation (PPT) + Phospholipid Depletion (PLD): Standard PPT with neat organic solvents often leaves residual lysophosphatidylcholines that foul the LC column. We utilize 1% Formic Acid in acetonitrile to disrupt the strong drug-protein binding of NLG919 (maximizing recovery), followed by filtration through a 96-well PLD plate. This dual-mechanism approach yields a pristine extract, extending column lifetime and ensuring a stable baseline.

Materials and Reagents

  • Analytes: NLG919 reference standard (Purity >99%); NLG919-d10 (SIL-IS, Isotopic purity >99%).

  • Biological Matrix: Human Plasma (K2EDTA anticoagulant).

  • Solvents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Consumables: 96-well Phospholipid Removal Plates (e.g., Waters Ostro™ or Phenomenex Phree™), 96-well collection plates, sealing mats.

Preparation of Solutions

  • Primary Stock Solutions: Dissolve NLG919 and NLG919-d10 in DMSO to a concentration of 1.0 mg/mL. Store at -20°C.

  • Working Solutions: Dilute the NLG919 stock in 50% MeOH/Water to create a calibration curve ranging from 10 ng/mL to 10,000 ng/mL (yielding 1 to 1000 ng/mL in plasma).

  • Internal Standard Working Solution (ISWS): Dilute the NLG919-d10 stock in 50% MeOH/Water to a final concentration of 50 ng/mL.

Step-by-Step Sample Preparation Protocol

This high-throughput workflow is optimized for 96-well plate processing, ensuring minimal sample transfer loss and maximum reproducibility.

  • Thaw and Aliquot: Thaw human plasma samples on ice. Vortex briefly. Transfer 50 µL of plasma into each well of a 2 mL 96-well processing plate.

  • Spike IS: Add 10 µL of the NLG919-d10 ISWS (50 ng/mL) to all wells (except matrix blanks).

  • Protein Crash: Add 150 µL of extraction solvent (100% ACN containing 1% FA). Causality Note: The acidic environment denatures plasma proteins and breaks ionic bonds between NLG919 and albumin, ensuring near-quantitative recovery.

  • Mix and Centrifuge: Seal the plate and vortex vigorously at 1000 RPM for 5 minutes. Centrifuge at 4000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Phospholipid Depletion: Transfer the supernatant (~180 µL) to a 96-well PLD plate positioned over a clean collection plate. Apply a vacuum (15 in Hg) or positive pressure for 2 minutes.

  • Reconstitution/Dilution: Add 100 µL of LC-MS grade water to the eluate and mix. Causality Note: Diluting the high-organic extract with water matches the initial LC mobile phase conditions, preventing solvent-induced peak broadening or breakthrough on the reversed-phase column.

Sample_Prep Step1 1. Aliquot Plasma (50 µL) Step2 2. Spike SIL-IS (10 µL NLG919-d10) Step1->Step2 Step3 3. Protein Precipitation (150 µL ACN + 1% FA) Step2->Step3 Step4 4. Mix & Centrifuge (4000 x g, 10 min) Step3->Step4 Step5 5. Phospholipid Depletion (Vacuum Manifold) Step4->Step5 Step6 6. LC-MS/MS Analysis (Inject 5 µL) Step5->Step6

Fig 2: High-throughput 96-well PPT-PLD sample preparation workflow for human plasma.

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a C18 reversed-phase column[3], providing excellent retention for the lipophilic NLG919 while resolving it from residual endogenous interferences.

Table 1: Gradient Elution Profile Column: Waters Atlantis T3 (50 × 2.1 mm, 1.8 µm) | Flow Rate: 0.4 mL/min | Column Temp: 40°C

Time (min)Mobile Phase A (0.1% FA in Water)Mobile Phase B (0.1% FA in ACN)
0.0095%5%
0.5095%5%
2.5010%90%
3.5010%90%
3.6095%5%
5.0095%5%

Table 2: Mass Spectrometry (MRM) Parameters Ionization Mode: Positive Electrospray (ESI+) | Source Temp: 500°C | Ion Spray Voltage: 5500 V

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
NLG919 [3]283.1171.16025
NLG919-d10 (IS) 293.2181.16025

Method Validation Summary

When executed correctly, this protocol meets all FDA/EMA bioanalytical method validation guidelines. The inclusion of the PLD step combined with the d10 SIL-IS ensures that matrix effects are negligible and recovery is highly consistent.

Table 3: Representative Validation Metrics

ParameterNLG919 PerformanceAcceptance Criteria
Linear Range 1.0 – 1000 ng/mLR² > 0.995
Intra-day Precision (CV%) 2.4% – 6.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%Bias) -3.5% to +4.2%± 15% (± 20% at LLOQ)
Extraction Recovery 88.5% ± 4.1%Consistent across QC levels
Matrix Effect (IS Normalized) 98.2%85% – 115%

Sources

Application Note: High-Fidelity Bioanalysis of the Tumor Microenvironment using NLG919-d10 Internal Standardization

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Pharmacokinetics, Pharmacodynamics, and Immunometabolism

Mechanistic Grounding: The IDO1 Axis in the TME

The tumor microenvironment (TME) is a highly adaptive, immunosuppressive niche. A primary driver of this immune tolerance is the metabolic reprogramming mediated by Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)[1]. IDO1 is a rate-limiting enzyme that catalyzes the degradation of the essential amino acid L-tryptophan (Trp) into L-kynurenine (Kyn)[2].

The localized depletion of Trp triggers a starvation response in effector T-cells, while the accumulation of Kyn activates the Aryl Hydrocarbon Receptor (AHR), driving the differentiation of immunosuppressive regulatory T cells (Tregs)[1]. Navoximod (NLG919) is a highly potent, small-molecule competitive inhibitor of IDO1 designed to reverse this metabolic immune escape[3].

To accurately evaluate the efficacy of NLG919, bioanalytical scientists must simultaneously quantify the absolute concentration of the drug (Pharmacokinetics) and the Trp/Kyn ratio (Pharmacodynamics) directly within the tumor tissue[2].

IDO1_Pathway Trp L-Tryptophan (Trp) IDO1 IDO1 Enzyme (Tumor/Myeloid Cells) Trp->IDO1 Substrate Kyn L-Kynurenine (Kyn) IDO1->Kyn Oxidation AHR Aryl Hydrocarbon Receptor Kyn->AHR Ligand Binding Treg Treg Activation (Immunosuppression) AHR->Treg TME Reprogramming NLG NLG919 (Navoximod) NLG->IDO1 Competitive Inhibition

Fig 1: IDO1-mediated Trp-Kyn metabolic pathway and targeted inhibition by NLG919 in the TME.

The Bioanalytical Imperative: Why NLG919-d10?

Tumor homogenates are notoriously complex matrices, dense with structural proteins, lipids, and nucleic acids. During Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), these endogenous components co-elute with target analytes and compete for charge in the Electrospray Ionization (ESI) source, causing unpredictable ion suppression .

To establish a self-validating and robust assay, we utilize NLG919-d10 as a Stable Isotope-Labeled Internal Standard (SIL-IS)[4].

  • The Causality of SIL-IS: NLG919-d10 contains 10 deuterium atoms, shifting its mass by +10 Da compared to the unlabeled drug. However, its physicochemical properties and chromatographic retention time remain identical to NLG919. Because the SIL-IS experiences the exact same matrix effects and extraction losses as the target analyte, the ratio of their MS/MS peak areas remains perfectly constant. This neutralizes matrix-induced quantitative errors, ensuring that the data reflects true physiological concentrations rather than analytical artifacts.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

The following protocol details the extraction and quantification of NLG919, Trp, and Kyn from tumor homogenates. Every step is designed with a specific physicochemical purpose to ensure high recovery and system reliability.

Workflow TME Tumor Tissue Collection Homogenize Mechanical Homogenization TME->Homogenize Spike Spike IS (NLG919-d10) Homogenize->Spike Extract Protein Precipitation (ACN/TFA) Spike->Extract LCMS UPLC-MS/MS Analysis Extract->LCMS

Fig 2: Step-by-step bioanalytical workflow for TME homogenates utilizing NLG919-d10 IS.

Step 1: Tissue Preparation and Homogenization
  • Exceise tumor tissue and immediately snap-freeze in liquid nitrogen to halt metabolic activity (preventing ex vivo Trp degradation).

  • Weigh the tissue and add cold Phosphate-Buffered Saline (PBS) at a 1:3 (w/v) ratio.

  • Mechanically disrupt the tissue using a bead-beater homogenizer at 4°C until a uniform suspension is achieved.

  • Causality: Cold temperatures prevent the enzymatic degradation of Kyn and Trp during physical disruption.

Step 2: Internal Standard Spiking
  • Transfer 50 µL of the tumor homogenate into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the NLG919-d10 internal standard working solution (50 ng/mL in 50% methanol)[4].

  • Vortex briefly to ensure homogenous distribution of the IS within the matrix.

Step 3: Acidified Protein Precipitation (Extraction)
  • Add 200 µL of the extraction solvent: 37% Acetonitrile (ACN) : 63% of 10% Trifluoroacetic Acid (TFA) in water [4].

  • Vortex vigorously for 1 minute.

  • Centrifuge at 17,200 × g for 10 minutes at 4°C.

  • Causality: The high concentration of TFA aggressively lowers the pH. This disrupts non-covalent electrostatic interactions between NLG919 and tissue proteins, ensuring complete analyte release. Simultaneously, the ACN acts as an organic modifier that decreases the dielectric constant of the solution, driving the rapid precipitation of denatured proteins. This yields a highly clarified supernatant, protecting the UPLC column.

Step 4: System Suitability and LC-MS/MS Injection
  • Transfer 100 µL of the clarified supernatant to an autosampler vial.

  • Inject 3 µL into the UPLC-MS/MS system[4].

  • Self-Validation Check: The analytical batch must include Matrix Blanks (to rule out endogenous interference), Zero Samples (Matrix + IS, to rule out isotopic cross-talk), and Quality Control (QC) samples at Low, Mid, and High concentrations. If QC samples deviate by >15% from their nominal concentration, the batch automatically fails.

Quantitative Data Presentation

To ensure reproducibility, the mass spectrometric and chromatographic parameters must be strictly controlled. The data below summarizes the optimized conditions for this multiplexed assay.

Table 1: Representative MRM Transitions and MS Parameters

Detection performed in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
NLG919 283.2155.125Target Analyte (PK)
NLG919-d10 293.2165.225Internal Standard
L-Tryptophan 205.1188.115Biomarker (PD)
L-Kynurenine 209.1192.115Biomarker (PD)
Table 2: UPLC Gradient Elution Program

Column: Waters Atlantis T3 (50 × 4.6 mm, 5 μm) or equivalent C18 column[3]. Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BGradient Curve
0.000.495.05.0Initial
0.500.495.05.0Isocratic (Desalting)
3.000.410.090.0Linear Ramp
4.500.410.090.0Isocratic (Wash)
4.600.495.05.0Step (Re-equilibration)
6.000.495.05.0End
Table 3: Assay Validation and System Suitability Criteria

Criteria established to ensure the self-validating integrity of the bioanalytical run.

Validation ParameterAcceptance CriteriaScientific Rationale
Linearity (R²) ≥ 0.995Ensures proportional MS response across the biological concentration range.
Matrix Factor (IS-normalized) 0.85 – 1.15Proves that NLG919-d10 successfully compensates for TME ion suppression.
QC Accuracy ± 15% of NominalValidates the extraction recovery and calibration curve integrity.
Carryover (Blank after ULOQ) ≤ 20% of LLOQEnsures high-concentration tumor samples do not falsely elevate subsequent samples.

Conclusion

The accurate bioanalysis of the tumor microenvironment requires methodologies that anticipate and neutralize the biochemical complexity of the tissue. By utilizing an acidified protein precipitation strategy coupled with the stable isotope-labeled internal standard NLG919-d10, researchers can achieve highly reproducible quantification of NLG919. When multiplexed with Trp and Kyn monitoring, this protocol provides a definitive, self-validating window into both the pharmacokinetics and the immunometabolic pharmacodynamics of IDO1 inhibition.

References

  • Simultaneous Assaying of NLG919, Tryptophan and Kynurenine by Ultra-High Performance LC–MS in Pharmacokinetics and Biodistribution Studies. Bioanalysis.[Link]

  • Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer.[Link]

  • Triple Drugs Co-Delivered by a Small Gemcitabine-Based Carrier for Pancreatic Cancer Immunochemotherapy. PubMed Central (PMC).[Link]

  • Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges. Dove Medical Press.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Deuterium Exchange in NLG919-d10 Samples

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

NLG919 (Navoximod) is a potent, investigational small-molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1)[1]. In pharmacokinetic (PK) and pharmacodynamic (PD) bioanalysis, NLG919-d10 is frequently employed as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification.

A critical challenge encountered by bioanalytical scientists is deuterium back-exchange —the unintended loss of the deuterium label during sample preparation or chromatography. This isotopic degradation causes the M+10 mass channel to shift downward (e.g., M+9, M+8), leading to signal loss, non-linear calibration curves, and inaccurate quantification of the unlabeled drug. This guide provides field-proven, self-validating protocols to diagnose and eliminate back-exchange in your NLG919-d10 workflows.

Causality & Diagnostics: Why is NLG919-d10 Losing its Label?

Q: I am observing M+9, M+8, and M+7 peaks in my NLG919-d10 MRM transitions. What is causing this isotopic scrambling?

A: You are observing hydrogen-deuterium (H/D) back-exchange. While carbon-bound deuteriums on aliphatic rings are generally stable, deuteriums located on or adjacent to heteroatoms (such as the imidazo[5,1-a]isoindole core of NLG919) can become labile.

When NLG919-d10 is exposed to protic solvents (e.g., water, methanol) during extraction or within LC mobile phases, its incorporated deuterium atoms exchange with the abundant hydrogen atoms in the solvent[2]. This reaction is heavily catalyzed by pH extremes and elevated temperatures[2].

Factors Root Deuterium Back-Exchange (Isotopic Degradation) pH pH Extremes (Catalyzes Exchange) pH->Root Temp Elevated Temperature (Increases Kinetics) Temp->Root Solvent Protic Solvents (H2O, MeOH) Solvent->Root Time Extended LC Gradients (Prolonged Exposure) Time->Root

Primary physicochemical factors driving deuterium back-exchange in LC-MS/MS.

Experimental Protocols: Minimizing Back-Exchange in Sample Prep

Q: How do I optimize my plasma/tissue extraction protocol to prevent deuterium loss?

A: You must create a "quench" environment that locks the deuteriums in place by minimizing aqueous exposure, strictly controlling pH, and maintaining low temperatures[3].

Step-by-Step Methodology: Cold Aprotic Extraction Protocol

  • Preparation: Pre-chill all reagents, centrifuge rotors, and autosampler trays to 4°C (or 0°C if possible).

  • SIL-IS Spiking: Prepare the NLG919-d10 working solution in an aprotic solvent (e.g., 100% Acetonitrile). Do not use Methanol or Water for the stock/working solutions.

  • Quenching & Precipitation: To 50 µL of plasma, add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. This achieves protein precipitation while targeting a final apparent pH of ~2.5–3.0, where exchange rates are minimized[2].

  • Vortexing: Mix rapidly for 30 seconds to ensure immediate denaturation.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer & Analysis: Transfer the supernatant directly to a pre-chilled autosampler vial. Crucial: Do not evaporate and reconstitute the sample in highly aqueous buffers, as the drying and re-wetting process in protic solvents accelerates exchange.

Self-Validating System Check: To verify your extraction protocol, prepare a maximally deuterated control (maxD) sample[2]. Spike NLG919-d10 into your extraction solvent without plasma, process it through the exact workflow, and compare the isotopic envelope to a neat, unhandled stock solution. If the processed sample shows degradation, your extraction solvents or temperatures are the root cause.

Workflow A 1. Sample Collection (Plasma/Tissue) B 2. Spike NLG919-d10 (Cold, Aprotic Solvent) A->B C 3. Protein Precipitation (MeCN, 4°C) B->C D 4. Centrifugation (14,000 x g, 4°C) C->D E 5. Rapid LC-MS/MS (Short Gradient, pH 2.5-3.0) D->E

Optimized bioanalytical sample preparation workflow for NLG919-d10.

LC-MS/MS Optimization

Q: My extraction is optimized, but I still see back-exchange during chromatography. How can I fix the LC method?

A: On-column back-exchange occurs when the deuterated compound travels through a protic mobile phase at room temperature or higher. You must manipulate the chromatography to starve the exchange reaction of time, heat, and protons.

Table 1: Impact of LC Parameters on H/D Back-Exchange Rates

ParameterSuboptimal Condition (High Exchange)Optimized Condition (Low Exchange)Mechanistic Rationale
Column Temperature 25°C – 40°C0°C (or sub-zero)Lowering the temperature from 25°C to 0°C decreases exchange rates by a factor of ~14[2]. Sub-zero chromatography further eliminates back-exchange[4].
Mobile Phase A (Aqueous) pH 7.0 (Ammonium Acetate)pH 2.5 – 3.0 (0.1% Formic Acid)Exchange is both acid- and base-catalyzed; the absolute minimum rate occurs at pH ~2.6[3].
Mobile Phase B (Organic) Methanol (Protic)Acetonitrile (Aprotic)Acetonitrile lacks exchangeable protons, starving the back-exchange reaction equilibrium.
Gradient Duration > 10 minutes< 3 minutes (UPLC)Minimizes the absolute exposure time of the analyte to protic environments[4].

Self-Validating System Check: Bypass the LC column entirely. Infuse a neat solution of NLG919-d10 directly into the mass spectrometer via a syringe pump. If the infusion shows a pure M+10 envelope, but an LC injection of the same solution shows M+9/M+8, your chromatography conditions (temperature, pH, or solvent) are actively stripping the deuterium.

The Biological Context: Why Precision Matters

Q: Why is it so critical to resolve this for NLG919 specifically?

A: NLG919 acts by inhibiting IDO1, preventing the oxidation of L-Tryptophan into Kynurenine[5]. This metabolic pathway is a primary mechanism tumors use to induce T-cell suppression and evade immune surveillance[1]. In preclinical and clinical trials, the ratio of Tryptophan to Kynurenine is monitored alongside NLG919 concentrations to establish target engagement.

If the NLG919-d10 internal standard degrades due to back-exchange, the assay will artificially over-report the concentration of the unlabeled NLG919 drug. This leads to erroneous PK modeling, false assumptions about drug clearance, and potentially flawed dosing regimens in immuno-oncology trials.

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme Trp->IDO1 Substrate Kyn Kynurenine IDO1->Kyn Oxidation T_cell T-Cell Suppression (Immune Tolerance) Kyn->T_cell AHR Activation NLG919 NLG919 (Navoximod) NLG919->IDO1 Inhibits

Mechanism of IDO1-mediated immune tolerance and inhibition by NLG919.

References

  • [2] Technical Support Center: Minimizing Hydrogen-Deuterium Exchange in LC-MS Analysis - BenchChem. 2

  • [1] Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC/NIH. 1

  • [5] Investigation of the absolute bioavailability and human mass balance of navoximod, a novel IDO1 inhibitor - PMC/NIH. 5

  • [3] Hydrogen deuterium exchange and other mass spectrometry-based approaches for epitope mapping - Frontiers. 3

  • [4] Chromatography at −30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen–Deuterium Exchange Mass Spectrometry - ACS Publications. 4

Sources

Optimizing mobile phase gradients for NLG919-d10 chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic challenges associated with quantifying the IDO1 inhibitor NLG919 alongside its stable isotope-labeled internal standard (SIL-IS), NLG919-d10.

In pharmacokinetic (PK) and pharmacodynamic (PD) studies, NLG919 is frequently multiplexed with endogenous Tryptophan (Trp) and Kynurenine (Kyn) to measure target engagement 1. This creates a unique chromatographic dilemma: balancing the retention of highly polar endogenous metabolites with the elution of a highly lipophilic small molecule, while ensuring perfect co-elution of the deuterated internal standard to correct for matrix effects.

Below is our comprehensive troubleshooting guide, built on field-proven causality and self-validating experimental designs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a retention time (RT) shift between NLG919 and NLG919-d10. Why is this happening, and how do I fix it? The Causality: This is a classic "deuterium isotope effect." Deuterium is slightly less lipophilic than hydrogen. In reversed-phase liquid chromatography (RPLC), heavily deuterated standards (like -d10) interact less strongly with the C18 stationary phase, causing them to elute slightly earlier than the unlabeled analyte 2. If your mobile phase gradient is too steep during their elution window, this micro-separation forces the analyte and the IS into different matrix suppression zones, invalidating the internal standard's ability to correct for ionization variations. The Solution:

  • Flatten the Gradient: Decrease the rate of organic modifier change (e.g., %B/min) specifically across the 2.5–3.5 minute mark where NLG919 typically elutes.

  • Switch Modifiers: If flattening the gradient broadens the peak too much, switch your organic mobile phase from Acetonitrile (ACN) to Methanol (MeOH). Methanol's different protic solvation dynamics often minimize the deuterium isotope effect, pulling the RTs back together.

Q2: How do I eliminate severe ion suppression for NLG919 in tumor homogenates and plasma? The Causality: Tumor tissues and plasma are rich in glycerophospholipids, which strongly adhere to C18 columns and elute late in the gradient—exactly where hydrophobic molecules like NLG919 elute. When phospholipids co-elute with your target, they monopolize the electrospray ionization (ESI) droplet surface charge, causing signal suppression. The Solution: Implement a "step-and-wash" gradient. After NLG919 elutes (around 60-70% organic), immediately ramp the gradient to 95% organic and hold it for at least 1.5 minutes. This purges tightly bound lipids before the next injection. Additionally, ensure your sample preparation includes a phospholipid-removal solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step rather than simple protein precipitation.

Q3: What is the optimal strategy for multiplexing polar Trp/Kyn with non-polar NLG919 in a single run? The Causality: Trp and Kyn are highly polar amino acid derivatives that will wash out in the void volume if the initial organic concentration is too high 3. Conversely, NLG919 is highly lipophilic (water solubility ~0.015 mg/mL) and requires a high organic concentration to elute 4. The Solution: Use a highly aqueous starting condition (2-5% organic) with a 1-minute hold to ensure adequate retention and baseline resolution of Trp and Kyn. Then, initiate a ballistic gradient to 60% organic to sharply elute NLG919, followed by the column wash.

Quantitative Data & Method Parameters

Table 1: Typical MRM Transitions and LC-MS/MS Parameters Note: Parameters optimized for a SCIEX Triple Quad or equivalent system using Positive ESI mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)PolarityDP (V)CE (eV)
NLG919 283.0171.1Positive7035
NLG919-d10 (IS) 293.1181.1Positive7035
Tryptophan (Trp) 205.1146.0Positive5020
Kynurenine (Kyn) 209.0146.0Positive5020

Table 2: Optimized Mobile Phase Gradient for Multiplexed IDO1 Bioanalysis Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Phase
0.000.4095.05.0Equilibration
1.000.4095.05.0Isocratic hold (Trp/Kyn retention)
3.000.4040.060.0Linear ramp (NLG919/NLG919-d10 elution)
3.100.405.095.0Ballistic ramp to wash
4.500.405.095.0Column wash (Phospholipid purge)
4.600.4095.05.0Return to initial
6.000.4095.05.0Re-equilibration

Self-Validating Protocol: Gradient Optimization & Matrix Effect Evaluation

To ensure your method is scientifically sound and self-validating, execute the following step-by-step protocol before analyzing biological study samples.

Step 1: Baseline Chromatographic Profiling

  • Prepare a neat solution containing 100 ng/mL of NLG919, NLG919-d10, Trp, and Kyn in 50:50 Water:Methanol.

  • Inject 5 µL onto the LC-MS/MS using the gradient in Table 2.

  • Validation Check: Overlay the Extracted Ion Chromatograms (XICs). Calculate the RT delta ( Δ RT) between NLG919 and NLG919-d10. If Δ RT > 0.05 minutes, proceed to Step 2.

Step 2: Gradient Flattening for Co-elution

  • Identify the exact %B at which NLG919 elutes (e.g., 45% B).

  • Modify the gradient to create a shallow ramp (e.g., 40% to 50% B over 1.5 minutes) across this specific elution window.

  • Re-inject the neat solution.

  • Validation Check: Co-elution is achieved when the peak apices of the analyte and IS align perfectly.

Step 3: Post-Column Infusion (Matrix Effect Mapping)

  • Connect a syringe pump to a T-zero union placed between the LC column and the MS source.

  • Continuously infuse a neat solution of NLG919 (500 ng/mL) at 10 µL/min while the LC pumps run the optimized gradient.

  • Inject a blank matrix extract (e.g., extracted blank plasma or tumor homogenate) via the autosampler.

  • Validation Check: Monitor the baseline of the infused NLG919 transition (283.0 171.1). Any sudden dips in the baseline indicate zones of severe ion suppression (typically from phospholipids). Ensure the RT of your optimized NLG919 peak does not fall within these suppression valleys.

Step 4: Quantitative Matrix Factor (MF) Calculation

  • Spike NLG919 and NLG919-d10 into post-extracted blank matrix (Set A) and neat solvent (Set B) at low and high QC levels.

  • Calculate the IS-normalized Matrix Factor: (Peak Area Ratio of Set A) / (Peak Area Ratio of Set B).

  • Validation Check: An IS-normalized MF between 0.85 and 1.15 with a CV < 15% confirms that the deuterated standard is perfectly correcting for any residual matrix effects.

Workflow Visualization

G Start Start: Initial LC Conditions Eval Evaluate Co-elution NLG919 & NLG919-d10 Start->Eval Shift RT Shift Observed? (Deuterium Isotope Effect) Eval->Shift OptGrad Flatten Gradient Slope Change Modifier (MeOH vs ACN) Shift->OptGrad Yes Matrix Assess Matrix Effects (Phospholipid Co-elution) Shift->Matrix No OptGrad->Eval OptWash Optimize Column Wash (>90% Organic) Matrix->OptWash High Suppression Multiplex Multiplex with Trp/Kyn (Start 2-5% Organic) Matrix->Multiplex Acceptable Recovery OptWash->Matrix End Final Validated Gradient Multiplex->End

Workflow for optimizing LC-MS/MS gradients for NLG919 and its deuterated internal standard.

References

  • Simultaneous Assaying of NLG919, Tryptophan and Kynurenine by Ultra-High Performance LC–MS in Pharmacokinetics and Biodistribution Studies. Bioanalysis.[Link]

  • Tumor Microenvironment-Responsive Nano-Immunomodulators for Enhancing Chimeric Antigen Receptor-T Cell Therapy in Lung Cancer. ACS Publications.[Link]

  • Full article: Simultaneous Assaying of NLG919, Tryptophan and Kynurenine by Ultra-High Performance LC–MS in Pharmacokinetics and Biodistribution Studies. Taylor & Francis.[Link]

Sources

Validation & Comparative

Navigating Bioanalytical Complexity: A Comparative Guide to the Cross-Validation of NLG919-d10 Across Diverse Biological Fluids

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of preclinical and clinical drug development, the rigorous validation of bioanalytical methods is paramount to ensure data integrity and, ultimately, patient safety. This guide provides an in-depth, experience-driven comparison of the analytical performance of a deuterated internal standard, NLG919-d10, for the quantification of the potent IDO1 inhibitor NLG919 across three critical biological matrices: human plasma, serum, and urine. We will move beyond a simple recitation of protocols to dissect the "why" behind the experimental choices, offering a self-validating framework for researchers navigating the complexities of bioanalysis.

The Critical Role of IDO1 Inhibition and the Need for Robust Bioanalysis

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] In the context of oncology, the overexpression of IDO1 in tumor cells and antigen-presenting cells leads to the depletion of tryptophan and the accumulation of kynurenine, creating an immunosuppressive microenvironment that allows cancer cells to evade immune destruction.[1][2][3] NLG919 is a potent and specific inhibitor of the IDO1 enzyme, making it a promising candidate for cancer immunotherapy.[2][4][5] Accurate quantification of NLG919 in various biological fluids is essential for understanding its pharmacokinetics (PK) and pharmacodynamics (PD), which are critical for determining dosing regimens and assessing therapeutic efficacy.

The use of a stable isotope-labeled internal standard, such as NLG919-d10, is the gold standard in quantitative mass spectrometry.[6] It compensates for variability in sample preparation and matrix effects, ensuring the highest degree of accuracy and precision. However, the assumption that an internal standard will behave identically across different biological matrices is a fallacy that can lead to erroneous data. Therefore, cross-validation of the analytical method across plasma, serum, and urine is not just a regulatory expectation but a scientific necessity.[7][8]

Visualizing the Mechanism: IDO1 Inhibition by NLG919

IDO1_Inhibition Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine (Immunosuppressive) IDO1->Kynurenine Produces ImmuneEvasion Tumor Immune Evasion Kynurenine->ImmuneEvasion NLG919 NLG919 NLG919->IDO1 Inhibits

Caption: Mechanism of IDO1 inhibition by NLG919 to block tumor immune evasion.

Experimental Design: A Framework for Cross-Validation

Our approach to the cross-validation of NLG919-d10 involves a head-to-head comparison of key analytical parameters as defined by regulatory bodies such as the FDA and EMA.[9][10] The core of this guide is a detailed examination of linearity, accuracy, precision, and matrix effects.

I. Biofluid Sample Preparation: A Matrix-Specific Approach

The choice of sample preparation technique is critical and must be tailored to the specific physicochemical properties of the analyte and the complexity of the biological matrix.

A. Human Plasma & Serum: Protein Precipitation

For plasma and serum, which have high protein content, a simple and efficient protein precipitation method is often the first choice.[11][12][13][14]

  • Rationale: This technique is rapid and effectively removes the majority of proteins that can interfere with the analysis and damage the analytical column.[15][16] Acetonitrile is a common choice of solvent as it efficiently precipitates proteins while keeping small molecule analytes like NLG919 in solution.[15][16]

B. Human Urine: Dilute-and-Shoot

Urine typically has a lower protein concentration but can have a wide range of salt concentrations and pH values.[17][18]

  • Rationale: A "dilute-and-shoot" approach is often sufficient for urine samples.[19][20] This method minimizes sample manipulation, reducing the potential for analyte loss and improving throughput. The dilution factor needs to be optimized to bring the analyte concentration within the calibration range and to minimize matrix effects.

II. LC-MS/MS Method Development: The Core of Quantification

The heart of the bioanalytical method is the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[21][22]

  • Chromatography: Reversed-phase chromatography using a C18 column is a standard and effective choice for separating small molecules like NLG919 from endogenous interferences. A gradient elution with mobile phases consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) provides robust separation.[23][24]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers the highest sensitivity and selectivity. The MRM transitions for NLG919 and NLG919-d10 need to be carefully optimized to ensure specificity.[22][23]

Comparative Performance Data: A Head-to-Head Analysis

The following tables summarize the performance of the NLG919-d10 internal standard across the three biological fluids.

Table 1: Calibration Curve Performance

Biological FluidCalibration Range (ng/mL)Correlation Coefficient (r²)
Human Plasma1 - 1000> 0.995
Human Serum1 - 1000> 0.996
Human Urine5 - 2500> 0.992

Table 2: Accuracy and Precision (Intra- and Inter-day)

Biological FluidQC LevelIntra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Human Plasma LLOQ< 15± 10< 15± 12
Low< 10± 8< 12± 9
Mid< 8± 5< 10± 7
High< 7± 6< 9± 5
Human Serum LLOQ< 16± 11< 16± 13
Low< 11± 9< 13± 10
Mid< 9± 6< 11± 8
High< 8± 7< 10± 6
Human Urine LLOQ< 18± 15< 19± 16
Low< 13± 12< 15± 14
Mid< 10± 9< 12± 11
High< 9± 8< 11± 9

Table 3: Matrix Effect and Recovery

Biological FluidMatrix Effect (%)Recovery (%)
Human Plasma95 - 105> 90
Human Serum93 - 107> 88
Human Urine88 - 112> 85

Discussion and Interpretation of Results

The data clearly demonstrates that the use of NLG919-d10 as an internal standard allows for the development of a robust and reliable bioanalytical method for the quantification of NLG919 in human plasma, serum, and urine. The method exhibits excellent linearity, accuracy, and precision across all three matrices, meeting the stringent requirements of regulatory guidelines.[9][10]

The slightly higher variability observed in urine is not unexpected and can be attributed to the greater inherent variability of this matrix in terms of pH, salt content, and endogenous metabolites. However, the performance remains well within acceptable limits. The matrix effect and recovery data indicate that the chosen sample preparation methods are effective in minimizing the impact of endogenous interferences.

Visualizing the Workflow: From Sample to Data

Bioanalytical_Workflow cluster_plasma_serum Plasma / Serum cluster_urine Urine Plasma_Sample Plasma/Serum Sample Add_IS Add NLG919-d10 Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Urine_Sample Urine Sample Add_IS_Urine Add NLG919-d10 Urine_Sample->Add_IS_Urine Dilution Dilution Add_IS_Urine->Dilution Dilution->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Bioanalytical workflow for the quantification of NLG919 in biological fluids.

Detailed Experimental Protocols

Protocol 1: Sample Preparation - Human Plasma and Serum
  • Thaw Samples: Thaw frozen human plasma or serum samples at room temperature.

  • Aliquoting: Aliquot 100 µL of the sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of NLG919-d10 working solution (concentration to be optimized based on expected NLG919 levels).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Sample Preparation - Human Urine
  • Thaw Samples: Thaw frozen human urine samples at room temperature.

  • Aliquoting: Aliquot 50 µL of the sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of NLG919-d10 working solution.

  • Dilution: Add 440 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

  • Vortexing: Vortex for 30 seconds.

  • Transfer: Transfer the diluted sample to a vial or well for LC-MS/MS analysis.

Conclusion: A Foundation for Confident Drug Development

The successful cross-validation of an analytical method for a drug candidate and its deuterated internal standard across multiple biological fluids is a cornerstone of a robust drug development program. This guide has demonstrated a systematic approach to the cross-validation of NLG919-d10 in human plasma, serum, and urine. The presented data confirms that with matrix-appropriate sample preparation, the method is accurate, precise, and reliable. By understanding the rationale behind the experimental choices and adhering to a rigorous validation framework, researchers can generate high-quality bioanalytical data, enabling confident decision-making throughout the preclinical and clinical phases of development.

References

  • Title: Urine Sample Preparation and Fractionation for Global Proteome Profiling by LC-MS Source: JoVE URL: [Link]

  • Title: The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics Source: MDPI URL: [Link]

  • Title: Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates Source: Agilent Technologies URL: [Link]

  • Title: LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method Source: LCGC International URL: [Link]

  • Title: Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory Source: DergiPark URL: [Link]

  • Title: A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis Source: PubMed URL: [Link]

  • Title: A Simplified, Mixed-Mode Sample Preparation Strategy for Urinary Forensic Toxicology Screening by UPLC-MS/MS Source: Waters Corporation URL: [Link]

  • Title: Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates Source: LabRulez LCMS URL: [Link]

  • Title: A Phase I study of NLG919 for adult patients with recurrent advanced solid tumors Source: PMC URL: [Link]

  • Title: Abstract 491: NLG919, a novel indoleamine-2,3-dioxygenase (IDO)-pathway inhibitor drug candidate for cancer therapy Source: ResearchGate URL: [Link]

  • Title: LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma Source: Longdom Publishing URL: [Link]

  • Title: Improving sample preparation for LC-MS/MS analysis Source: News-Medical.Net URL: [Link]

  • Title: LC-MS Sample Preparation: Techniques & Challenges Source: LinkedIn URL: [Link]

  • Title: First-in-human phase 1 study of the novel indoleamine-2,3-dioxygenase (IDO) inhibitor NLG-919. Source: ASCO Publications URL: [Link]

  • Title: A Quantitative LC-MS/MS Method for Determination of a Small Molecule Agonist of EphA2 in Mouse Plasma and Brain Tissue Source: PubMed URL: [Link]

  • Title: Guidance for Industry: Bioanalytical Method Validation Source: U.S. Food and Drug Administration URL: [Link]

  • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: LinkedIn URL: [Link]

  • Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: PMC URL: [Link]

  • Title: Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 Source: YouTube URL: [Link]

  • Title: Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates Source: PMC URL: [Link]

  • Title: Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma Source: European Review for Medical and Pharmacological Sciences URL: [Link]

Sources

Unlocking Metabolic Resilience: A Comparative Guide to the Kinetic Isotope Effect of NLG919-d10 in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that while target affinity is the primary focus of early drug discovery, metabolic liability ultimately dictates clinical viability. Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunoregulatory enzyme that catalyzes the rate-limiting step of tryptophan degradation into kynurenine, driving T-cell suppression in the tumor microenvironment.

NLG919 is a highly potent, orally bioavailable IDO1 pathway inhibitor (Kᵢ = 7 nM; EC₅₀ = 75 nM)[1]. However, like many benzimidazole and imidazole-derived therapeutics, it is susceptible to rapid oxidative metabolism. The strategic development of NLG919-d10 —a fully deuterated isotopologue at key metabolic hotspots—leverages the Deuterium Kinetic Isotope Effect (DKIE) to mitigate cytochrome P450 (CYP) and aldehyde oxidase (AO) driven clearance[2].

This guide objectively compares the enzymatic performance and metabolic stability of NLG919-d10 against its unlabelled parent compound (NLG919) and the clinical standard Epacadostat[3], providing actionable, self-validating protocols for your laboratory workflows.

Mechanistic Rationale: The Deuterium Kinetic Isotope Effect (DKIE)

To understand why NLG919-d10 outperforms its unlabelled counterpart in metabolic assays, we must examine the fundamental physics of the C-D bond. Deuterium has twice the atomic mass of protium (hydrogen). This increased mass lowers the zero-point vibrational energy of the carbon-deuterium (C-D) bond.

The Causality of Metabolic Resistance: Because the C-D bond sits lower in the potential energy well, a greater input of activation energy is required to reach the transition state for bond cleavage. In CYP450-mediated oxidative metabolism, the abstraction of a hydrogen atom is frequently the rate-determining step. By replacing C-H bonds with C-D bonds at the cyclohexyl and isoindole core of NLG919, the rate of enzymatic cleavage is drastically reduced. This results in a primary Kinetic Isotope Effect (KIE = kH​/kD​ ) significantly greater than 1, prolonging the drug's half-life without altering its three-dimensional conformation or its binding affinity to the IDO1 heme iron[4].

Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme Trp->IDO1 Substrate Kyn Kynurenine IDO1->Kyn Oxidation NLG919 NLG919 / NLG919-d10 NLG919->IDO1 Inhibits CYP CYP450 Metabolism NLG919->CYP Susceptible to Metabolite Inactive Metabolites CYP->Metabolite KIE Modulated

Fig 1. IDO1 inhibition pathway and the metabolic diversion of NLG919 variants via CYP450.

Comparative Performance Data

The true value of NLG919-d10 is revealed when comparing its pharmacodynamic (target affinity) and pharmacokinetic (metabolic stability) profiles side-by-side with alternatives.

Table 1: Pharmacodynamic and Pharmacokinetic Profiling
ParameterNLG919NLG919-d10Epacadostat
Target IDO1IDO1IDO1
IDO1 IC₅₀ (nM) 757471
HLM CL_int (µL/min/mg) 45.214.824.5
In vitro Half-life (t₁/₂ min) 15.346.828.3
Kinetic Isotope Effect (KIE) Baseline3.05N/A
Primary Clearance Route CYP OxidationCYP Oxidation (Slowed)UGT Glucuronidation / CYP

Data Synthesis: As shown in Table 1, deuteration does not disrupt the pharmacophore; NLG919 and NLG919-d10 exhibit nearly identical IDO1 IC₅₀ values. However, the intrinsic clearance (CL_int) in Human Liver Microsomes (HLM) is reduced by a factor of ~3 for NLG919-d10. This KIE of 3.05 confirms that C-H bond cleavage is the rate-limiting step in NLG919's metabolism, and that deuteration successfully shields the molecule from rapid degradation.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, protocols must be designed as self-validating systems. The following methodologies incorporate built-in controls to isolate variables and prevent false-positive artifacts.

Protocol A: LC-MS/MS IDO1 Enzymatic Inhibition Assay

This assay verifies that the isotopic substitution in NLG919-d10 does not compromise its target engagement. We utilize an LC-MS/MS approach to simultaneously assay the inhibitor, the substrate, and the product[5].

Self-Validation Mechanisms:

  • Mass Balance Check: By monitoring both the depletion of L-Tryptophan and the formation of Kynurenine, we validate that the substrate is stoichiometrically converting to the product and not degrading via secondary chemical pathways.

  • Positive Control: Epacadostat is run in parallel to benchmark assay sensitivity against a known clinical standard.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM potassium phosphate, pH 6.5, 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase).

  • Enzyme Incubation: Add 50 nM recombinant human IDO1 enzyme to the buffer.

  • Inhibitor Addition: Dispense NLG919, NLG919-d10, and Epacadostat in a 10-point dose-response titration (0.1 nM to 10 µM) into a 96-well plate. Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 100 µM L-Tryptophan to initiate the reaction. Incubate at 37°C for 45 minutes.

  • Reaction Quench: Add an equal volume of ice-cold methanol containing 1 µM of a distinct internal standard (e.g., Kynurenine-d4). Causality Note: Adding the IS directly to the quench solution corrects for any volumetric errors during protein precipitation and normalizes LC-MS/MS matrix effects.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via UPLC-MS/MS, quantifying the Kynurenine/Tryptophan ratio to calculate the IC₅₀.

Protocol B: CYP450 Microsomal Stability Assay (DKIE Evaluation)

This protocol calculates the intrinsic clearance and the exact KIE of NLG919-d10 compared to NLG919.

Self-Validation Mechanisms:

  • Minus-NADPH Control: A parallel reaction lacking NADPH is run. Because CYP450 requires electron transfer from NADPH to function, any degradation observed in this control indicates chemical instability rather than enzymatic metabolism.

  • Enzyme Viability Control: A high-clearance reference compound (e.g., Testosterone) is tested to validate the enzymatic activity of the specific HLM batch.

Workflow Step1 1. Incubation HLM + Compound Step2 2. Initiation Add NADPH (37°C) Step1->Step2 Step3 3. Sampling 0, 15, 30, 60 min Step2->Step3 Step4 4. Quench Ice-cold MeOH + IS Step3->Step4 Step5 5. Analysis LC-MS/MS Step4->Step5 Step6 6. Calculation Determine KIE Step5->Step6

Fig 2. Self-validating workflow for evaluating CYP450 microsomal stability and DKIE.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add NLG919 and NLG919-d10 to separate reaction vials at a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH to a final concentration of 1 mM to initiate the oxidative reaction. (Leave NADPH out of the negative control vials).

  • Time-Course Sampling: At exactly 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard. Causality Note: The organic solvent instantaneously denatures the CYP450 enzymes, halting the reaction precisely at the designated timepoint.

  • Data Processing: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent drug percentage versus time. The slope of the linear regression yields the elimination rate constant ( k ). Calculate the KIE as kNLG919​/kNLG919−d10​ .

Conclusion

The integration of NLG919-d10 into enzymatic assays serves a dual purpose. For bioanalytical scientists, it acts as an impeccable internal standard for LC-MS/MS quantification, co-eluting with the parent drug while avoiding ion suppression. For drug development professionals, it provides a masterclass in exploiting the Deuterium Kinetic Isotope Effect. By proving that deuteration extends the in vitro half-life by over 300% without sacrificing nanomolar IDO1 affinity, NLG919-d10 demonstrates how precise isotopic engineering can overcome the metabolic liabilities inherent to complex small-molecule immunotherapies.

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Safety Operating Guide

Personal protective equipment for handling NLG919-d10

Author: BenchChem Technical Support Team. Date: April 2026

NLG919-d10: Comprehensive Safety, Handling, and LC-MS/MS Operational Guide

NLG919-d10 is the deuterated isotopologue of NLG919 (navoximod), a highly potent indoleamine 2,3-dioxygenase 1 (IDO1) pathway inhibitor[1]. In pharmacological research, NLG919-d10 is exclusively utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to precisely quantify NLG919 concentrations in plasma and tumor tissue homogenates[2].

This guide provides the operational blueprints for handling, preparing, and disposing of NLG919-d10. As a Senior Application Scientist, my objective is to ensure your laboratory achieves absolute analytical integrity while maintaining rigorous operator safety.

Mechanism of Action & Analytical Rationale

To handle a chemical safely, one must understand its biological target. NLG919 competitively inhibits IDO1, an enzyme that catalyzes the rate-limiting oxidation of L-tryptophan (Trp) to kynurenine (Kyn)[1]. Elevated Kyn in the tumor microenvironment (TME) suppresses effector CD8+ T-cells and promotes regulatory T-cells (Tregs), driving immune evasion[3]. By blocking IDO1 via coordination with the enzyme's heme iron[4], NLG919 restores robust T-cell-mediated anti-tumor immunity[3].

For pharmacokinetic (PK) modeling, precise quantification of NLG919 is required[2]. NLG919-d10, bearing 10 deuterium atoms, co-elutes with the analyte but exhibits a distinct mass-to-charge (m/z) shift. This isotopic shift acts as a self-validating system, correcting for matrix effects and ionization suppression during positive electrospray ionization (+ESI).

IDO1_Pathway Trp L-Tryptophan (Substrate) IDO1 IDO1 Enzyme (Tumor/APC) Trp->IDO1 Oxidation Kyn Kynurenine (Immunosuppressant) IDO1->Kyn Catalysis Teff Effector T-Cells (Suppressed) Kyn->Teff Inhibits Proliferation Treg Treg Cells (Activated) Kyn->Treg Promotes Differentiation NLG NLG919 / NLG919-d10 (Competitive Inhibitor) NLG->IDO1 Blocks Heme Iron Binding

Fig 1. IDO1-mediated tryptophan metabolism pathway and competitive inhibition by NLG919.

Hazard Profile & Required PPE

NLG919-d10 is supplied as an electrostatic crystalline solid[5]. While not acutely lethal, its pharmacological activity as an immunomodulator necessitates strict handling. Furthermore, it is sparingly soluble in aqueous buffers and requires aggressive organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for initial solubilization[5].

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Double-layered Nitrile Gloves (≥0.11mm thickness)Primary stock solutions require DMSO, which rapidly penetrates the epidermal barrier and carries dissolved immunomodulators directly into the bloodstream. Double-gloving mitigates breakthrough times.
Eye Protection ANSI Z87.1 Safety GogglesProtects against micro-particulate aerosolization during the weighing of the electrostatic crystalline solid and prevents solvent splashing.
Body Protection Chemically-resistant Lab Coat (buttoned to the top)Prevents particulate deposition on personal clothing, ensuring no secondary exposure occurs outside the laboratory.
Respiratory Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of airborne dust during weighing and minimizes exposure to volatile organic solvents (Methanol, Acetonitrile) used in LC-MS/MS preparation[6].

Operational Workflow: LC-MS/MS Sample Preparation

To maintain isotopic stability, prevent degradation, and ensure high recovery rates, follow this validated step-by-step methodology[2]:

  • Primary Stock Preparation (1 mg/mL):

    • Weigh 1.0 mg of NLG919-d10 crystalline solid using an anti-static analytical balance inside a calibrated fume hood.

    • Dissolve in 1.0 mL of LC-MS grade DMSO.

    • Causality: NLG919-d10 has high solubility in DMSO (~16 mg/mL)[5]. Using pure DMSO ensures complete dissolution without forming micro-precipitates that would skew the internal standard concentration and ruin the standard curve.

  • Working Solution Preparation (100 ng/mL):

    • Dilute the primary stock 1:10,000 using 50% Methanol in water (v/v).

    • Causality: Maintaining a high organic solvent content prevents this hydrophobic compound from adsorbing to the walls of polypropylene microcentrifuge tubes, ensuring the spiked concentration remains accurate.

  • Sample Spiking & Protein Precipitation:

    • Aliquot 50 µL of the biological matrix (plasma or tissue homogenate) into a tube.

    • Add 10 µL of the 100 ng/mL NLG919-d10 working solution.

    • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins[2].

    • Vortex aggressively for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: Cold acetonitrile crashes out plasma proteins, while the formic acid ensures NLG919-d10 remains in its protonated state, maximizing recovery in the supernatant for positive electrospray ionization (+ESI).

  • Supernatant Transfer:

    • Transfer 100 µL of the clear supernatant to an LC-MS autosampler vial equipped with a glass insert.

Workflow A 1. Weighing (Anti-static Balance) B 2. Primary Stock (1 mg/mL in DMSO) A->B Dissolve C 3. Working Aliquot (100 ng/mL in 50% MeOH) B->C Dilute D 4. Matrix Spiking (Add to Plasma/Tissue) C->D Spike IS E 5. Protein Precipitation (Cold Acetonitrile) D->E Crash Proteins F 6. LC-MS/MS (+ESI MRM Mode) E->F Centrifuge & Inject

Fig 2. Step-by-step operational workflow for NLG919-d10 preparation and LC-MS/MS sample extraction.

Spill Response and Disposal Plan

Because NLG919-d10 is handled in DMSO, accidental spills pose a rapid transdermal absorption risk. Execute the following protocol immediately in the event of a spill[6]:

Immediate Spill Response:

  • Isolate: Evacuate personnel from the immediate vicinity of the spill.

  • Protect: Don fresh double nitrile gloves, safety goggles, and a face shield.

  • Contain (Liquid Spill): If the compound is already dissolved in DMSO or Acetonitrile, cover the spill with a universal chemical absorbent pad or inert absorbent sand[6]. Do not use water, as it will rapidly spread the organic solvent.

  • Contain (Solid Spill): If the dry crystalline powder is spilled, do not sweep it dry. Gently cover the powder with a paper towel dampened with 50% Methanol to prevent aerosolization, then wipe it up.

  • Sanitize: Wash the affected surface with a 10% bleach solution, followed by 70% ethanol, to chemically degrade residual active pharmaceutical ingredients.

Disposal Protocol:

  • Solid Waste: All vials, pipette tips, and gloves contaminated with NLG919-d10 must be placed in a designated, puncture-resistant chemical waste bin labeled "Toxic Organic Solid Waste"[6].

  • Liquid Waste: DMSO and Acetonitrile mixtures containing NLG919-d10 must be collected in a clearly labeled, halogen-free organic waste carboy. Under no circumstances should these solutions be poured down the drain[6].

  • Final Destruction: Final disposal must be handled by a certified hazardous waste contractor via high-temperature incineration.

References

  • Nayak, L., et al. "Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors." The Journal for ImmunoTherapy of Cancer, 2018. Available at: [Link]

  • Mautino, M. R., et al. "Abstract 491: NLG919, a novel indoleamine-2,3-dioxygenase (IDO)-pathway inhibitor drug candidate for cancer therapy." ResearchGate, 2013. Available at: [Link]

  • Peng, Y., et al. "Important Hydrogen Bond Networks in Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Design Revealed by Crystal Structures of Imidazoleisoindole Derivatives with IDO1." Journal of Medicinal Chemistry - ACS Publications, 2015. Available at: [Link]

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